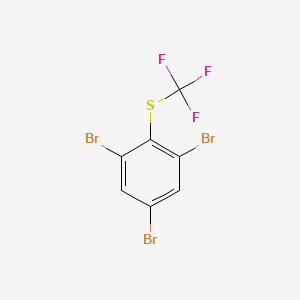

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane is an organosulfur compound with the molecular formula C₇H₂Br₃F₃S and a molecular weight of 414.863 g/mol It is characterized by the presence of three bromine atoms and a trifluoromethyl group attached to a phenyl ring, along with a sulfane group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4,6-tribromophenol with trifluoromethylthiolating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications .

Análisis De Reacciones Químicas

Types of Reactions

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfane group can be oxidized or reduced to form different sulfur-containing compounds.

Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenyl derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds .

Aplicaciones Científicas De Investigación

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane has several scientific research applications, including:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of (2,4,6-Tribromophenyl)(trifluoromethyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfane groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Tribromophenol: Similar in structure but lacks the trifluoromethyl and sulfane groups.

Trifluoromethylthiobenzene: Contains the trifluoromethyl and sulfane groups but lacks the bromine atoms.

2,4,6-Trifluorophenylsulfane: Contains the sulfane group but has fluorine atoms instead of bromine.

Uniqueness

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane is unique due to the combination of bromine atoms, a trifluoromethyl group, and a sulfane group on a single phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Actividad Biológica

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction between a suitable brominated phenol and a trifluoromethyl sulfide precursor. The reaction conditions often require careful control to ensure high yields and purity of the final product.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, thioether-containing compounds have shown significant antibacterial and insecticidal activities against various pathogens. In one study, thioether derivatives exhibited higher antibacterial activity against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum compared to commercial standards like thiodiazole copper .

Table 1: Antibacterial Activities of Thioether Derivatives

| Compound | Activity against Xoo (%) | Activity against R. solanacearum (%) |

|---|---|---|

| E1 | 57 | 54 |

| E3 | 53 | 44 |

| E5 | 64 | 50 |

| E6 | 67 | 52 |

| E10 | 62 | 45 |

The data indicates that certain structural modifications can enhance the biological activity of these compounds significantly.

Insecticidal Activity

Insecticidal activities have also been reported for various derivatives containing sulfur moieties. Compounds such as those derived from trifluoromethyl groups demonstrated effective control over pests like Plutella xylostella, with some exhibiting comparable efficacy to established insecticides .

Case Study 1: Antimicrobial Evaluation

A research study focused on the design and synthesis of aryl-thioether ruthenium polypyridine complexes highlighted their multi-target antimicrobial activities against Gram-positive bacteria. The study emphasized the importance of structural diversity in enhancing antimicrobial potency . While this case does not directly involve this compound, it illustrates the broader context of thioether compounds in antimicrobial research.

Case Study 2: Agricultural Applications

Another study explored the use of thiadiazole compounds as crop protectants against phytopathogenic microorganisms. The findings suggested that modifications in sulfur-containing compounds could lead to significantly higher activity levels against fungal and bacterial pathogens . This is particularly relevant for this compound as it shares structural similarities with these active compounds.

Research Findings

Recent literature emphasizes the potential of sulfur-containing compounds in various applications:

- Antimicrobial Resistance : With increasing resistance among pathogens, novel compounds like this compound could play a crucial role in developing new antimicrobial agents .

- Environmental Impact : The environmental persistence and toxicity profiles of brominated compounds are under investigation due to their potential ecological effects .

Propiedades

IUPAC Name |

1,3,5-tribromo-2-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br3F3S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDHXWULFQHNIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)SC(F)(F)F)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br3F3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682097 |

Source

|

| Record name | 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-79-0 |

Source

|

| Record name | 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.